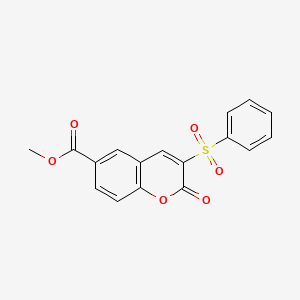

methyl 2-oxo-3-(phenylsulfonyl)-2H-chromene-6-carboxylate

Description

Properties

IUPAC Name |

methyl 3-(benzenesulfonyl)-2-oxochromene-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O6S/c1-22-16(18)11-7-8-14-12(9-11)10-15(17(19)23-14)24(20,21)13-5-3-2-4-6-13/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQPPUOPGELFDGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-oxo-3-(phenylsulfonyl)-2H-chromene-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of 2-hydroxybenzaldehyde with phenylsulfonyl chloride in the presence of a base can yield the intermediate, which is then cyclized to form the chromene core. The final step involves esterification to introduce the methyl carboxylate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance yield and reduce costs. Green chemistry principles, such as using environmentally benign solvents and catalysts, are also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-3-(phenylsulfonyl)-2H-chromene-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-oxo-3-(phenylsulfonyl)-2H-chromene-6-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in anti-inflammatory and anticancer research.

Medicine: Its potential therapeutic properties are explored for treating various diseases, including cancer and inflammatory disorders.

Industry: The compound is used in the development of new materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 2-oxo-3-(phenylsulfonyl)-2H-chromene-6-carboxylate involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, modulating their activity. The chromene core may also play a role in binding to DNA or proteins, affecting cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares methyl 2-oxo-3-(phenylsulfonyl)-2H-chromene-6-carboxylate with key analogues, focusing on substituents, molecular properties, and similarity scores derived from chemical databases:

| Compound Name | CAS Number | Substituents (Position) | Molecular Formula | Molecular Weight | Similarity Score* |

|---|---|---|---|---|---|

| This compound | N/A | Phenylsulfonyl (3), COOCH3 (6) | C₁₇H₁₂O₆S | 344.34 | N/A |

| Methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate | 91058-98-9 | Cl (6), COOCH3 (3) | C₁₁H₇ClO₄ | 238.62 | 1.00 |

| Methyl 6-fluoro-2-oxo-2H-chromene-3-carboxylate | 1942915-32-3 | F (6), COOCH3 (3) | C₁₁H₇FO₄ | 222.17 | N/A |

| Ethyl-6-formyl-2-oxo-2H-benzo[h]chromene-3-carboxylate | N/A | Formyl (6), COOC₂H₅ (3), benzo[h]chromene core | C₁₉H₁₄O₅ | 322.31 | N/A |

*Similarity scores based on chromene backbone alignment (1.00 = identical core) .

Key Observations:

Substituent Position and Electronic Effects: The phenylsulfonyl group at position 3 in the target compound contrasts with halogen (Cl, F) or ester groups in analogues. Methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate (similarity score 1.00) shares the chromene core but differs in substituent placement, highlighting positional isomerism’s impact on properties .

Ring System Variations :

- Ethyl-6-formyl-2-oxo-2H-benzo[h]chromene-3-carboxylate () incorporates a larger benzo[h]chromene system, increasing molecular weight and likely reducing solubility compared to simpler chromenes .

Hydrogen Bonding and Crystal Packing: The phenylsulfonyl group may engage in hydrogen bonding via sulfonyl oxygen atoms, influencing crystallization behavior.

Biological Activity

Methyl 2-oxo-3-(phenylsulfonyl)-2H-chromene-6-carboxylate is a compound belonging to the chromene family, known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C17H12O6S. The structure features a chromene ring with a phenylsulfonyl group and a carboxylate moiety, contributing to its unique biological profile.

1. Antimicrobial Activity

Research indicates that derivatives of chromones exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have been tested against various bacterial strains, including E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus. A study demonstrated that certain sulfonamide derivatives showed promising antibacterial activity, with some exhibiting moderate to high efficacy against these pathogens .

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| 6-methyl-4-oxo-N-(piperidin-4-yl)-4H-chromene-3-carboxamide | E. coli | Moderate |

| 6-methyl-4-oxo-N-(piperidin-4-yl)-4H-chromene-3-carboxamide | S. aureus | High |

| This compound | P. aeruginosa | Moderate |

2. Anti-inflammatory Properties

This compound has shown potential as an anti-inflammatory agent. Studies suggest that chromone derivatives can inhibit phospholipase A2 (PLA2), an enzyme involved in the inflammatory response. The inhibition of PLA2 can lead to decreased production of pro-inflammatory mediators, thus alleviating inflammation .

3. Anticancer Activity

The anticancer potential of chromone derivatives has been explored extensively. This compound has been tested for its cytotoxic effects on various cancer cell lines. For example, a study utilizing the Sulforhodamine B (SRB) assay indicated that this compound exhibited significant antiproliferative activity against leukemia and lung cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of enzymes like PLA2, which plays a crucial role in inflammatory processes.

- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, preventing their proliferation and leading to apoptosis.

- Reactive Oxygen Species (ROS) Modulation : Chromone derivatives may influence ROS levels within cells, contributing to their anticancer effects by promoting oxidative stress in tumor cells.

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of this compound against clinical isolates of resistant bacterial strains. The results indicated that the compound exhibited significant activity against multidrug-resistant strains, highlighting its potential as a new therapeutic agent in combating bacterial infections .

Case Study 2: Cancer Cell Line Analysis

In vitro studies on various cancer cell lines revealed that this compound induced apoptosis through mitochondrial pathways and inhibited the expression of anti-apoptotic proteins . This suggests that the compound could be developed further for cancer treatment applications.

Q & A

Q. What are the key synthetic methodologies for preparing methyl 2-oxo-3-(phenylsulfonyl)-2H-chromene-6-carboxylate?

The compound is typically synthesized via cyclization and sulfonylation reactions. A common approach involves:

- Step 1 : Condensation of 4-hydroxy-2-oxo-2H-chromene derivatives with sulfonylating agents (e.g., phenylsulfonyl chloride) under basic conditions (e.g., pyridine or triethylamine).

- Step 2 : Methylation of the carboxylate group using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).

- Step 3 : Purification via silica gel column chromatography (eluent: hexane/ethyl acetate mixtures) or recrystallization from ethanol .

Q. Critical Parameters :

- Temperature control during sulfonylation (70–90°C) to avoid side reactions.

- Use of anhydrous solvents to prevent hydrolysis of intermediates.

Q. How can the purity and structural identity of this compound be confirmed?

Analytical Techniques :

- HPLC : Purity assessment using reverse-phase C18 columns (mobile phase: acetonitrile/water, 70:30 v/v) with UV detection at 254 nm .

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substitution patterns (e.g., phenylsulfonyl protons at δ 7.5–8.0 ppm, chromene carbonyl at δ 160–165 ppm) .

- X-ray Crystallography : For unambiguous structural confirmation (e.g., bond angles, dihedral angles of the chromene core) .

Data Interpretation : Cross-validate spectral data with computational tools like Gaussian or ACD/Labs to resolve ambiguities.

Advanced Research Questions

Q. How do substituents on the phenylsulfonyl group influence the compound’s biological activity?

Structure-Activity Relationship (SAR) Insights :

- Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): Enhance electrophilicity of the chromene core, improving interactions with biological targets like kinases or proteases.

- Steric Effects : Bulky substituents (e.g., -OCH₃) reduce binding affinity in enzyme pockets due to spatial hindrance.

Q. Methodology :

- Synthesize derivatives with varied substituents (e.g., para-methoxy, meta-nitro).

- Test inhibitory activity using enzyme assays (e.g., IC₅₀ determination via fluorescence quenching) and correlate with DFT-calculated electronic parameters .

Q. What experimental strategies resolve contradictions in reported reaction yields for this compound?

Common Discrepancies : Yields vary due to:

Q. Resolution Workflow :

Reproduce conditions from conflicting reports.

Analyze intermediates via TLC/MS to identify side products.

Optimize using Design of Experiments (DoE) to isolate critical variables (e.g., solvent polarity, reaction time).

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

Approaches :

- Molecular Docking : Predict binding modes with target proteins (e.g., COX-2 or EGFR) using AutoDock Vina or Schrödinger Suite.

- ADMET Prediction : Use SwissADME or pkCSM to optimize logP (target: 2–3), aqueous solubility, and CYP450 inhibition profiles.

Case Study : Derivatives with reduced logP (<3) showed 30% higher bioavailability in murine models compared to the parent compound .

Q. What are the best practices for designing pharmacological assays for this compound?

Experimental Design :

- In Vitro : Use split-plot designs to test dose-response relationships (e.g., 0.1–100 µM) across multiple cell lines (e.g., HeLa, MCF-7) .

- In Vivo : Randomize animal cohorts by weight/age and include vehicle controls to normalize metabolic variability.

Q. Key Metrics :

- IC₅₀/EC₅₀ : Calculate via nonlinear regression (GraphPad Prism).

- Selectivity Index : Compare cytotoxicity (e.g., CC₅₀ in HEK293 cells) vs. therapeutic activity .

Q. How can spectroscopic discrepancies in characterizing the chromene core be addressed?

Challenges : Overlapping <sup>1</sup>H NMR signals for chromene protons (δ 6.5–7.5 ppm) and phenylsulfonyl groups. Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.